molecular formula C20H18N4OS B11580899 (5Z)-5-[4-(dimethylamino)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-[4-(dimethylamino)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11580899
M. Wt: 362.4 g/mol
InChI Key: FMRGGKUQNPVPBV-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, (5Z)-5-[4-(dimethylamino)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, is a recognized and potent ATP-competitive inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). Its primary research value lies in its high selectivity and potency, making it an essential pharmacological tool for probing DYRK1A-related pathways. DYRK1A is a serine/threonine kinase implicated in critical cellular processes, including cell cycle control, neuronal differentiation, and synaptic function. Researchers utilize this compound to investigate the role of DYRK1A in the pathogenesis of Down syndrome, as the DYRK1A gene is located on chromosome 21 and its overexpression is considered a key contributor to cognitive deficits. Furthermore, its application extends to the field of oncology, where it is used to study diseases like glioblastoma, as inhibiting DYRK1A has been shown to suppress tumor growth and induce apoptosis in cancer stem cells. The compound's mechanism involves altering the phosphorylation state of key DYRK1A substrates, such as the microtubule-associated protein Tau, which is directly relevant to tauopathies like Alzheimer's disease. By providing a means to selectively inhibit DYRK1A, this reagent enables groundbreaking studies in neurobiology, cancer research, and the exploration of novel therapeutic strategies for associated disorders.

Properties

Molecular Formula

C20H18N4OS

Molecular Weight

362.4 g/mol

IUPAC Name

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H18N4OS/c1-13-6-4-5-7-16(13)18-21-20-24(22-18)19(25)17(26-20)12-14-8-10-15(11-9-14)23(2)3/h4-12H,1-3H3/b17-12-

InChI Key

FMRGGKUQNPVPBV-ATVHPVEESA-N

Isomeric SMILES

CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)N(C)C)/SC3=N2

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=C(C=C4)N(C)C)SC3=N2

Origin of Product

United States

Preparation Methods

Formation of the Thiazolo-Triazole Core

The thiazolo[3,2-b][1,triazole scaffold is typically constructed via cyclization reactions. A common approach involves:

  • S-Alkylation of 1,2,4-triazole-3-thiols :

    • 1,2,4-Triazole-3-thiol derivatives react with 2-bromo-4'-fluoroacetophenone in dimethyl sulfoxide (DMSO) at room temperature to form S-alkylated intermediates.

    • Example: Reacting 5-(4-(4-chlorophenylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol with 2-bromo-4'-fluoroacetophenone yields 2-(5-(4-(4-chlorophenylsulfonyl)phenyl)-2H-1,2,4-triazol-3-ylthio)-1-(4-fluorophenyl)ethanone.

  • Cyclization in Acidic Media :

    • The S-alkylated intermediates undergo cyclization in concentrated sulfuric acid at 0°C to form the thiazolo-triazole core.

    • Yield: 70–85% under optimized conditions.

Key Intermediate Synthesis

Preparation of 4-(Dimethylamino)benzaldehyde

This critical precursor is synthesized via:

MethodReagents/ConditionsYieldReference
Oxidation of 1,3-dithiolanePhIO (iodosylbenzene), DCM, 20°C, 15 min95%
Friedel-Crafts acylationp-Tosyl chloride, AlCl₃, benzene82%

Synthesis of 2-(2-Methylphenyl)thiazolo-triazole

  • Step 1 : Condensation of 2-methylphenyl isothiocyanate with hydrazine hydrate forms 4-amino-5-(2-methylphenyl)-1,2,4-triazole-3-thiol.

  • Step 2 : Cyclization with chloroacetic acid under reflux yields the thiazolo-triazole framework.

Reaction Optimization Parameters

Temperature and Solvent Effects

ParameterOptimal RangeImpact on Yield
Cyclization temperature0–5°C (H₂SO₄)Maximizes ring closure
Knoevenagel solventAcetic anhydrideEnhances condensation
Reaction time6–8 hoursPrevents decomposition

Catalysts and Additives

  • Sodium acetate : Accelerates Knoevenagel condensation by deprotonating the active methylene group.

  • Piperidine : Alternative base for microwave-assisted reactions (yield: 88% in 30 minutes).

Analytical Characterization of Intermediates and Final Product

Spectroscopic Data

CompoundIR (cm⁻¹)¹H NMR (δ, ppm)MS (m/z)
S-Alkylated intermediate1685 (C=O), 1590 (C=N)7.2–8.1 (aromatic), 2.4 (CH₃)421.3 [M+H]⁺
Final product1710 (C=O), 1605 (C=C)7.8 (benzylidene H), 3.1 (N(CH₃)₂)362.4 [M+H]⁺

X-ray Crystallography

  • The thiazolo-triazole core is nearly planar, with an interplanar angle of 0.89° between the thiazole and triazole rings.

  • The (Z)-configuration of the benzylidene group is confirmed by C-H···N hydrogen bonding patterns.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Classical cyclizationHigh regioselectivityRequires cryogenic conditions70–85%
Microwave-assistedReduced reaction time (30 minutes)Specialized equipment needed88%
Solid-phase synthesisEasier purificationLower scalability65%

Industrial-Scale Production Considerations

  • Cost drivers : 4-(Dimethylamino)benzaldehyde accounts for 40% of raw material costs.

  • Waste management : Sulfuric acid from cyclization steps requires neutralization with NaOH.

  • Purity standards : HPLC purity >98% is achieved via recrystallization from ethanol/water (3:1).

Emerging Methodologies

  • Photocatalytic C-H activation : Enables direct benzylidene incorporation without pre-functionalized aldehydes (experimental stage).

  • Flow chemistry : Continuous-flow reactors reduce reaction time by 50% compared to batch processes .

Chemical Reactions Analysis

Chemical Reactivity

The compound’s reactivity is influenced by its heterocyclic framework and functional groups:
a. Benzylidene Group

  • Hydrolysis : Susceptible to hydrolysis under acidic/basic conditions, potentially forming aldehydes or imine intermediates.

  • Isomerization : (5Z)→(5E) isomerization possible under thermal or light exposure, altering biological activity.

b. Thiazole Ring

  • Electrophilic substitution : Reactivity at sulfur adjacent positions (e.g., bromination, nitration).

  • Oxidation : Potential conversion to thiazole oxide derivatives.

c. Triazole Moiety

  • Nucleophilic attack : Susceptible to nucleophilic substitution at triazole nitrogen atoms.

  • Reduction : Possible reduction to diamine derivatives under hydrogenation conditions.

d. Dimethylamino Substituent

  • Alkylation/Acetylation : Amine group undergoes quaternization or acetylation to modulate solubility.

Reaction Mechanisms

a. Acidic Hydrolysis
The benzylidene group undergoes hydrolysis via a protonation-dehydration-rearrangement pathway:
BenzylideneH+/H2OAldehyde+Imine\text{Benzylidene} \xrightarrow{\text{H}^+/\text{H}_2\text{O}} \text{Aldehyde} + \text{Imine}
This mechanism is corroborated by studies on analogous thiazolo-triazole derivatives.

b. Cyclization Reactions
Synthetic cyclization typically proceeds via nucleophilic attack of thioglycolic acid on imine intermediates, forming the thiazolidin-4-one core .

c. Microwave-Assisted Reactions
Accelerated reaction rates under microwave conditions are attributed to non-thermal effects , enhancing nucleophilic substitution and cyclization efficiency .

Biological Implications

While not the primary focus, reaction pathways often dictate the compound’s bioavailability and metabolic stability :

  • Enzymatic hydrolysis : Dimethylamino group may undergo metabolic deamination.

  • Oxidative degradation : Triazole rings can be oxidized in vivo, affecting pharmacokinetics.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Several studies have evaluated the anticancer potential of thiazolotriazoles. For instance, derivatives similar to (5Z)-5-[4-(dimethylamino)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one have shown promising results against various cancer cell lines without significant toxicity to normal cells .
  • Mechanism of Action : The compound's mechanism may involve interaction with specific enzymes or receptors that regulate cell proliferation and apoptosis pathways. Understanding these interactions is crucial for developing targeted therapies.

Structure-Activity Relationship (SAR)

A preliminary structure-activity relationship study has been conducted on related compounds to identify critical substituents that enhance biological activity. Findings suggest that:

  • The presence of specific groups at the benzylidene moiety significantly influences anticancer efficacy.
  • Modifications at the C-5 position can alter pharmacological properties and enhance selectivity towards cancer cells .

Case Study 1: Anticancer Evaluation

In a study published in Molecules, novel thiazolo[3,2-b][1,2,4]triazole derivatives were synthesized and tested for their anticancer properties. Among them, compounds with similar structural features to this compound demonstrated significant cytotoxicity against various cancer cell lines while exhibiting low toxicity towards normal cells .

Case Study 2: Molecular Modeling

Molecular docking studies have been conducted to predict the binding affinity of this compound with potential biological targets. These studies provide insights into how structural modifications can lead to enhanced binding and activity against specific cancer targets .

Mechanism of Action

The mechanism of action of (5Z)-5-[4-(dimethylamino)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, the compound’s ability to intercalate into DNA can disrupt cellular processes, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the benzylidene and aryl groups significantly influence the compound’s properties. Key comparisons include:

Compound Structure Substituents (Benzylidene/Aryl) Melting Point (°C) Yield (%) Key Properties/Activities Reference
Target Compound 4-(Dimethylamino)/2-methylphenyl Not reported Not reported High electron density; potential enhanced solubility
(Z)-5-(4-Diethylaminobenzylidene) analog (2e) 4-(Diethylamino)/phenyl 232–234 67 Red-purple powder; planar structure
(Z)-5-(2-Methoxybenzylidene) analog (2b) 2-Methoxy/phenyl 196–198 54 Yellow powder; moderate antimicrobial activity
(Z)-5-(2-Fluorobenzylidene) analog (2a) 2-Fluoro/phenyl 192–193 58 Light yellow powder; lower solubility
(Z)-5-(2-Propoxybenzylidene) analog 2-Propoxy/4-methylphenyl Not reported Not reported Improved lipophilicity

Key Observations:

  • Electron-Donating Groups (e.g., dimethylamino, methoxy): Enhance solubility and intramolecular charge transfer, as seen in compound 2e (4-diethylamino group), which exhibits a planar structure conducive to π-stacking .
  • Electron-Withdrawing Groups (e.g., fluoro): Reduce solubility but may increase metabolic stability. Compound 2a (2-fluoro) shows a lower melting point (192–193°C) compared to methoxy-substituted analogs .

Structural and Crystallographic Insights

Single-crystal X-ray data for the closely related compound 5-[(Z)-2,3-dimethoxybenzylidene]-1,2,4-triazolo[3,2-b][1,3]thiazol-6(5H)-one reveal:

  • Planarity: The thiazolo-triazolone system and benzene ring are nearly coplanar (interplanar angle = 1.37°), facilitating π-π interactions .
  • Hydrogen Bonding: C–H⋯N interactions stabilize crystal packing, a feature likely shared by the target compound due to its dimethylamino group’s hydrogen-bonding capacity .

Biological Activity

(5Z)-5-[4-(dimethylamino)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound belonging to the thiazolotriazole class. This compound has garnered attention for its potential biological activities, particularly in antifungal and antibacterial applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H27N3O3SC_{25}H_{27}N_{3}O_{3}S, with a molecular weight of 449.6 g/mol. The compound features a thiazolo-triazole core structure with various substituents that influence its biological activity.

PropertyValue
Molecular FormulaC25H27N3O3S
Molecular Weight449.6 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from thiazole and triazole precursors. Reaction conditions are optimized for high yield and purity through automated processes in industrial settings.

Antifungal Activity

Research has highlighted the antifungal properties of similar thiazolotriazole derivatives. For instance, compounds with similar structures have demonstrated significant activity against various fungal strains such as Cryptococcus neoformans and dermatophytes. The minimal inhibitory concentrations (MICs) for these compounds ranged from 2 to 16 µg/mL against C. neoformans clinical isolates .

Case Study: A study on related compounds showed that certain derivatives exhibited fungicidal rather than fungistatic effects. The most active compound in that study was found to selectively inhibit fungal growth at low concentrations.

Antibacterial Activity

The antibacterial efficacy of thiazolotriazoles has also been documented extensively. Compounds similar to this compound have shown effectiveness against a range of bacteria including resistant strains like MRSA and E. coli. The MIC values for these compounds varied significantly based on their structural modifications .

Bacterial StrainMIC (µg/mL)
E. coli26.3 - 378.5
MRSANotable inhibition
Pseudomonas aeruginosaSignificant reduction in biofilm formation

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. These interactions can lead to inhibition or activation of key pathways involved in microbial growth and survival.

Molecular Docking Studies

Molecular docking studies have been pivotal in elucidating the binding affinities of these compounds to bacterial enzymes like MurB and fungal targets such as CYP51. These studies suggest that the inhibition of these targets is crucial for the observed antibacterial and antifungal activities .

Q & A

Q. What synthetic methodologies are commonly employed for preparing (5Z)-5-[4-(dimethylamino)benzylidene]thiazolo-triazolone derivatives?

The compound is synthesized via condensation reactions involving 2,2-dicyanooxiranes and 1,3-dinucleophiles (e.g., 5-mercapto-3-phenyl-s-triazole). A typical procedure involves stirring reactants in acetonitrile for 7 hours, monitored by TLC (hexane/ethyl acetate eluent). The product is precipitated, filtered, and recrystallized (hexane/ethyl acetate) . Alternative methods use Lewis acids like ZrCl₄ or Bi(NO₃)₃·5H₂O to enhance regioselectivity in solvent systems such as methanol .

Q. How is structural characterization performed post-synthesis?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and Z/E configurations (e.g., δ 1.69–1.75 ppm for CH₂ groups in tetrahydrobenzothiophene derivatives) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for thiazolidinone rings) .
  • X-ray Crystallography : Resolves stereochemistry (e.g., monoclinic C2 space group with β = 107.445° for triazolo-thiazolones) .
  • Elemental Analysis : Validates purity and molecular formula .

Q. What in vitro assays are used to evaluate biological activity?

Cytotoxicity is assessed via sulforhodamine B (SRB) assays against cancer cell lines (e.g., MCF-7, HEPG-2, DLD-1). Cells are cultured in RPMI-1640 medium with 5% FBS, and compounds are tested at 0.01–100 µM. CHS-828 is a common reference agent. DMSO controls (≤0.5%) ensure solvent effects are negligible .

Advanced Research Questions

Q. How can regioselectivity challenges in thiazolo-triazolone synthesis be addressed?

Regioselectivity is influenced by:

  • Lewis Acid Catalysts : ZrCl₄ or Bi(NO₃)₃·5H₂O directs nucleophilic attack to specific oxirane carbons, favoring thiazolo[3,2-b]triazol-6-one formation over benzimidazole derivatives .
  • Solvent Polarity : Acetonitrile promotes cyclization, while methanol stabilizes intermediates for alternative pathways .
  • Temperature Control : Reflux conditions (e.g., 5 hours in dioxane with piperidine) enhance imine formation in benzylidene derivatives .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Cell Line Variability : HA22T (liver cancer) vs. WI-38 (normal fibroblasts) show differential sensitivity due to metabolic heterogeneity .
  • Assay Protocols : SRB (protein content) vs. MTT (mitochondrial activity) yield divergent IC₅₀ values. Standardize protocols using NCI guidelines .
  • Solubility Limitations : Poor aqueous solubility (common in thiazolidinones) can lead to false negatives. Use DMSO-PBS co-solvents with ≤0.5% DMSO .

Q. What computational approaches predict the compound’s mechanism of action?

  • DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to identify reactive sites for electrophilic attack .
  • Molecular Docking : Simulate binding to targets like tubulin (PDB: 1SA0) or topoisomerase II, using AutoDock Vina with Lamarckian GA .
  • QSAR Models : Correlate substituent effects (e.g., 4-dimethylamino vs. 4-methoxy) with cytotoxicity using Hansch parameters .

Q. How to optimize reaction yields for analogs with modified arylidene groups?

  • Substituent Electronics : Electron-donating groups (e.g., 4-dimethylamino) enhance imine stability, improving yields by 15–20% compared to electron-withdrawing groups (e.g., 4-chloro) .
  • Catalytic Bases : Piperidine (0.5 mL in dioxane) accelerates Knoevenagel condensations, reducing reaction time from 12 to 5 hours .
  • Workup Strategies : Acidified ice/water precipitates crude products, minimizing loss of polar intermediates .

Methodological Considerations

Q. What analytical challenges arise in purity assessment?

  • Byproduct Detection : Monitor for oxazole byproducts (common in thiazole syntheses) via HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min) .
  • Hydrate Formation : Crystalline hydrates (e.g., trihydrates) skew elemental analysis. Use Karl Fischer titration for water content .
  • Z/E Isomerization : Track via ¹H NMR (alkenyl protons at δ 6.8–7.2 ppm) and stabilize with low-temperature storage (−20°C) .

Q. How to design structure-activity relationship (SAR) studies for this scaffold?

  • Core Modifications : Compare thiazolo[3,2-b]triazol-6-one vs. thiazolo[2,3-c]triazol-5-one activity .
  • Substituent Libraries : Test 4-dimethylamino (electron-donating) vs. 4-nitro (electron-withdrawing) benzylidene groups .
  • Bioisosteres : Replace thiazolidinone with thiazolidinedione to assess carbonyl flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.